tert-Butyl (2R,5R)-5-(hydroxymethyl)-2-methylpiperazine-1-carboxylate hydrochloride
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Overview
Description
tert-Butyl (2R,5R)-5-(hydroxymethyl)-2-methylpiperazine-1-carboxylate hydrochloride is a chemical compound that belongs to the class of piperazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2R,5R)-5-(hydroxymethyl)-2-methylpiperazine-1-carboxylate hydrochloride typically involves the reaction of tert-butyl (2R,5R)-5-(hydroxymethyl)-2-methylpiperazine-1-carboxylate with hydrochloric acid. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at room temperature or under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions and can be used to produce large quantities of the compound .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2R,5R)-5-(hydroxymethyl)-2-methylpiperazine-1-carboxylate hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve the use of nucleophiles such as amines or thiols .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid, while reduction can yield an alcohol .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl (2R,5R)-5-(hydroxymethyl)-2-methylpiperazine-1-carboxylate hydrochloride is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound may be used to study the effects of piperazine derivatives on biological systems. Its potential as a pharmacological agent makes it a subject of interest in drug discovery and development .
Medicine
Its ability to interact with specific molecular targets could make it useful in the treatment of various diseases .
Industry
In industry, this compound can be used in the production of pharmaceuticals and other fine chemicals. Its versatility and reactivity make it a valuable intermediate in the synthesis of various products .
Mechanism of Action
The mechanism of action of tert-Butyl (2R,5R)-5-(hydroxymethyl)-2-methylpiperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-Butyl (2R,5R)-5-(hydroxymethyl)-2-methylpiperazine-1-carboxylate hydrochloride include other piperazine derivatives, such as:
- tert-Butyl (2R,5R)-5-(hydroxymethyl)-2-methylpiperazine-1-carboxylate
- tert-Butyl (2R,5R)-5-(hydroxymethyl)-2-methylpiperazine-1-carboxylate sulfate .
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C11H23ClN2O3 |
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Molecular Weight |
266.76 g/mol |
IUPAC Name |
tert-butyl (2R,5R)-5-(hydroxymethyl)-2-methylpiperazine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C11H22N2O3.ClH/c1-8-5-12-9(7-14)6-13(8)10(15)16-11(2,3)4;/h8-9,12,14H,5-7H2,1-4H3;1H/t8-,9-;/m1./s1 |
InChI Key |
XPEUNBWSGPAPNE-VTLYIQCISA-N |
Isomeric SMILES |
C[C@@H]1CN[C@H](CN1C(=O)OC(C)(C)C)CO.Cl |
Canonical SMILES |
CC1CNC(CN1C(=O)OC(C)(C)C)CO.Cl |
Origin of Product |
United States |
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